1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

Epimerization and conformational heterogeneity during SPPS compromise peptide diastereoselectivity and yield. This racemic trans Boc-protected 4-methylpyrrolidine-3-carboxylic acid introduces a rigid β-proline turn motif that ensures a single dominant conformer, directly mitigating epimerization risk at coupling. • XLogP3 = 1.2-enhances membrane permeability of cyclic peptides vs. unsubstituted β-proline (XLogP3 ~0.65). • Orthogonal Boc protection compatible with Fmoc-strategy SPPS; acid-labile deprotection prevents side reactions. • Multi-supplier availability at 95-98% purity supports uninterrupted high-throughput parallel synthesis and DEL construction.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 1108713-51-4
Cat. No. B1390792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
CAS1108713-51-4
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
InChIKeyIPLCSDCAWNDONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid Procurement Overview


1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1108713-51-4) is a Boc-protected 4-methyl-substituted pyrrolidine-3-carboxylic acid (a β-proline analog) with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol [1]. The compound features two stereogenic centers at C3 and C4 of the pyrrolidine ring; the CAS 1108713-51-4 designation corresponds to the racemic trans configuration (also cross-referenced as CAS 1253791-53-5), distinguishing it from the single-enantiomer (3R,4R) form (CAS 1119512-35-4) and the cis diastereomer series . It serves as a protected chiral building block for asymmetric synthesis, peptide coupling, and pharmacophore design, with the Boc group enabling orthogonal deprotection under mild acidic conditions .

Stereochemistry
Trans racemate; thermodynamically stable scaffold
Protecting group
Boc for orthogonal, acid-labile deprotection
4-Methyl substitution
Introduces steric bulk and modulated lipophilicity
Downstream use
Peptide coupling, pharmacophore design, chiral pool

Why Analogs Cannot Substitute This Compound


Substituting this compound with the unsubstituted Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5) or the unprotected free amine (CAS 885952-85-2) introduces meaningful differences in steric profile, lipophilicity, and synthetic compatibility that directly impact downstream reaction yields and product stereochemical integrity. The 4-methyl group increases the calculated XLogP3 from approximately 0.65–1.27 (unsubstituted analog) to 1.2 [1][2], while the Boc group provides acid-labile orthogonal protection absent in the free amine form, preventing unwanted side reactions during multi-step syntheses. Trans vs. cis stereochemistry further determines conformational rigidity in peptide backbones; the trans isomer exhibits greater thermodynamic stability and is the configuration relevant to pharmacologically active 4-methylproline-containing natural products [3]. These differences mean that in-class substitution without requalification risks altered reaction kinetics, reduced diastereoselectivity, and batch-to-batch inconsistency in final product purity.

Unsubstituted analog
Des-methyl analog (CAS 59378-75-5) differs in steric profile and lipophilicity; may alter reaction yields and conformational control in peptide backbones.
Free amine form
Unprotected 4-methylpyrrolidine-3-carboxylic acid lacks orthogonal protection; incompatible with multi-step couplings without requalification of protecting group strategy.
Cis diastereomer
Cis isomer exhibits pseudo-A1,3 strain and kinetic preference in hydrogenation; using cis may shift conformational homogeneity and downstream epimerization risk.

Quantitative Evidence vs. Key Analogs


Lipophilicity: 4-Methyl vs. Unsubstituted Analog

The 4-methyl substituent elevates the computed partition coefficient of the target compound relative to the unsubstituted Boc-pyrrolidine-3-carboxylic acid comparator. The target compound (CAS 1108713-51-4) has a PubChem-computed XLogP3 of 1.2 [1], while the des-methyl analog (CAS 59378-75-5) exhibits a LogP of 1.27 (Molbase) or 0.65 (alternate prediction) [2]. The directionally increased lipophilicity imparted by the methyl group enhances membrane permeability potential in derived pharmacophores, consistent with the established role of 4-methylprolines in natural product scaffolds such as nazumazoles A–C and methylgriselimycin [3].

Lipophilicity
Reported
Target XLogP3 1.2
Comparator LogP 1.27 / 0.65
Directionally increased lipophilicity may affect permeability profiling in derived compounds.
Prediction-dependent ΔLogP; consistent steric/lipophilic shift.
Lipophilicity Drug-likeness ADME prediction

Stereochemical Stability: Trans vs. Cis Diastereomers

For 4-substituted pyrrolidine-3-carboxylic acid derivatives, the trans configuration is thermodynamically favored over cis. Computational and experimental studies on related pyrrolidine systems demonstrate that the trans isomer is lower in energy, with the cis isomer experiencing pseudo-A1,3 strain between the pyrrolidine ring and the adjacent methyl group [1]. The target compound (CAS 1108713-51-4 / 1253791-53-5) is supplied as the trans racemate, which provides a rigid, stereochemically stable scaffold preferred for asymmetric synthesis and peptide backbone constraint. In Pd/C-catalyzed hydrogenation of pyrrole-3-carboxylate precursors, the cis:trans ratio under kinetic control is approximately 84–87% cis to 13–16% trans for α-substituted β-prolines [2], highlighting that the thermodynamic trans product must be specifically procured or synthesized to avoid contamination with the kinetically favored cis isomer.

Stereochemical stability
Class-level
Trans thermodynamically favored
Cis:trans kinetic ratio ~6:1
Trans configuration supports conformational homogeneity in peptide synthesis.
Under kinetic hydrogenation cis may dominate; procurement avoids separation losses.
Stereochemistry Conformational analysis Diastereomer stability

Molecular Weight and H-Bonding vs. Free Amine

The Boc protecting group increases the molecular weight from 129.16 g/mol (free amine, CAS 885952-85-2) [1] to 229.27 g/mol for the target compound [2], adding exactly 100.11 g/mol. The Boc group also modifies the hydrogen bond acceptor count from 3 to 4 while preserving the single hydrogen bond donor (carboxylic acid OH), as computed by PubChem [2]. This protection is critical: the free amine form (CAS 885952-85-2) has a strongly negative LogP (−2.52) [1], making it poorly suited for organic-phase peptide couplings without prior protection. In comparison, the Cbz-protected analog (1-Cbz-4-methylpyrrolidine-3-carboxylic acid, CAS 1428243-36-0) has MW ~263.29 g/mol [3], making the Boc analog 34 g/mol lighter—a meaningful difference for large-scale syntheses where mass efficiency is prioritized.

Molecular weight & H-bonding
Reported
229.27 g/mol
+100 g/mol vs. free amine; 34 g/mol lighter than Cbz analog.
Boc protection adds 1 H-bond acceptor; improves atom economy over Cbz.
Molecular weight Hydrogen bonding Protecting group strategy

pKa and Ionization: Target vs. Unsubstituted Analog

The predicted pKa of the carboxylic acid group in the target compound is 4.48 ± 0.40 (ChemicalBook, predicted) , which is nearly identical to that of the unsubstituted Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5), with a predicted pKa of 4.47 ± 0.20 . This indicates that the 4-methyl substitution has negligible electronic effect on the carboxylic acid ionization, and any differential pharmacological or formulation behavior between the two compounds would be attributable to steric and lipophilic factors rather than changes in charge state. The consistent pKa ensures that at physiological pH (7.4), both compounds exist predominantly in the carboxylate anion form (>99.9% ionized).

pKa & ionization
Data to verify
pKa 4.48 ± 0.40
Equivalent to unsubstituted analog (Δ 0.01); ionization state unchanged.
Isolates steric/lipophilic contributions in SAR studies.
pKa Ionization Bioavailability prediction Salt formation

Supplier Purity and Procurement Readiness

The target compound is commercially available from multiple global suppliers with documented purity specifications ranging from 95% to ≥98%. AKSci supplies the compound at 95% minimum purity (Catalog 6165DF) ; Leyan (Shanghai Haohong Biomedical) offers 97% purity in quantities from 250 mg to 5 g with transparent tiered pricing ; MolCore provides NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . This multi-supplier availability contrasts with the single-enantiomer (3R,4R) form (CAS 1119512-35-4), which is typically priced at a 2–5× premium and available in more limited quantities, making the racemic trans form the cost-effective choice for early-stage discovery where absolute stereochemistry is established downstream via chiral resolution or asymmetric synthesis.

Supplier purity
Data to verify
95–98% (multiple vendors)
Multi-supplier commercial availability; 250 mg–100 g scale.
Cost advantage vs. single enantiomer for early discovery; verify lot COA.
Purity Supplier comparison Scale availability

Optimal Application Scenarios


Constrained Peptide Mimetic Synthesis

The trans-4-methylpyrrolidine-3-carboxylic acid scaffold introduces a rigid β-proline turn motif into peptide backbones. The increased lipophilicity (XLogP3 = 1.2) [1] relative to unsubstituted β-proline enhances membrane permeability of cyclic peptides, while the thermodynamic stability of the trans configuration ensures a single dominant conformer during solid-phase peptide synthesis (SPPS), reducing epimerization risk at the coupling step. This scaffold is directly relevant to the synthesis of nazumazole-class antitumor peptides and methylgriselimycin analogs [2].

Endothelin Antagonist & Neurological Agent Intermediate

Patents covering branched alkyl pyrrolidine-3-carboxylic acids (US 6,245,801) [1] explicitly claim 4-alkyl-substituted pyrrolidine-3-carboxylic acids as therapeutic agents for epilepsy, neurodegenerative disorders, and pain. The target compound, as the Boc-protected precursor, enables SAR exploration at the 4-position. The consistent pKa (~4.48) [2] with the unsubstituted analog ensures that ionization-dependent receptor binding is dominated by steric and lipophilic contributions of the 4-methyl group, not altered charge state.

Chiral Pool Intermediate for Asymmetric Synthesis

The racemic trans form (CAS 1108713-51-4) serves as a cost-effective precursor for chiral resolution or asymmetric synthesis campaigns. Methods for highly diastereoselective preparation of all four stereoisomers of Boc-protected 4-methylproline carboxylates have been published with essentially complete stereoselectivity on gram scale [1]. The Boc group provides orthogonal protection compatible with Fmoc-strategy SPPS, while the 34 g/mol mass advantage over the Cbz analog (263.29 vs. 229.27 g/mol) [2] improves atom economy in multi-gram scale syntheses.

Building Block for Kinase and GPCR Libraries

N-Boc-pyrrolidine-3-carboxylic acid derivatives are established intermediates for ERK1,2 kinase inhibitors [1] and GPCR43 agonists [2]. The 4-methyl substitution on the target compound introduces steric bulk that can fill hydrophobic pockets in kinase ATP-binding sites, potentially enhancing selectivity. The compound's multi-supplier availability at 95–98% purity from AKSci, Leyan, and MolCore ensures reliable procurement for high-throughput parallel synthesis and DNA-encoded library (DEL) construction without supply chain interruption.

Application
Selection Property
Validation Focus
Constrained peptide mimetic synthesis
Trans rigidity & increased lipophilicity (XLogP3 ~1.2)
Conformational homogeneity in SPPS; epimerization risk
Neurological pathway research intermediate
4-Methyl steric/lipophilic modulation; consistent pKa
SAR interpretation of receptor binding in epilepsy & pain models
Chiral pool for asymmetric synthesis
Racemic trans form cost-effectiveness; Boc protection
Diastereoselective resolution to single enantiomers
Kinase & GPCR probe synthesis
Multi-supplier availability; steric bulk for pocket filling
Hydrophobic pocket targeting in ATP-binding sites; selectivity profiling
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